GF120918, also known as elacridar, is a potent third-generation inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [, , ] These proteins belong to the ATP-binding cassette (ABC) transporter family and function as efflux pumps, limiting drug absorption and distribution to sanctuary sites like the brain, testes, and cancerous tissues. [, , , ] GF120918 is commonly used in scientific research as a tool to investigate the role of these transporters in drug disposition and to overcome multidrug resistance in cancer cells. [, , , ]
Although the text doesn't explicitly describe the molecular structure of GF120918, it mentions its chemical name: N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide. [, , , , ] This information can be used to deduce its structure, which consists of an acridone core linked to a tetrahydroisoquinoline moiety.
GF120918 acts by binding to P-gp and BCRP, inhibiting their drug efflux activity. [] This inhibition leads to increased intracellular accumulation and altered transport of substrate drugs. [, , ] The exact binding sites and mechanisms of inhibition are not explicitly detailed in the text but are suggested to involve multiple binding regions within the transporters. []
GF120918 is characterized by its low aqueous solubility and high lipophilicity, contributing to its poor oral absorption, potentially limited by dissolution rate. [] In mice, its elimination half-life varies depending on the administration route, with approximately 4 hours observed after intraperitoneal and intravenous administration and nearly 20 hours after oral dosing. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1